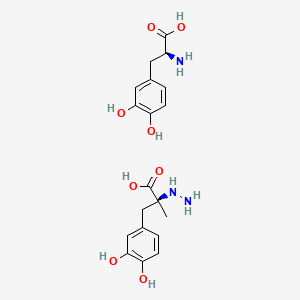

CARBIDOPA-LEVODOPA MIXTURE

Description

Properties

CAS No. |

57308-51-7 |

|---|---|

Molecular Formula |

C19H25N3O8 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

InChI |

InChI=1S/C10H14N2O4.C9H11NO4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/t10-;6-/m00/s1 |

InChI Key |

IVTMXOXVAHXCHI-YXLMWLKOSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Synonyms |

carbidopa - levodopa carbidopa, levodopa drug combination duodopa Grifoparkin IPX066 Nacom Nakom Numient Parcopa Rytary Sinemet Sinemet CR Sinemet CR4 tidomed |

Origin of Product |

United States |

Molecular Pharmacodynamics and Enzymatic Metabolism

The combination of carbidopa (B1219) and levodopa (B1675098) is a cornerstone in the management of conditions arising from dopamine (B1211576) deficiency. The therapeutic efficacy of this mixture is predicated on the distinct but complementary roles of each component, which are designed to modulate the metabolic pathway of levodopa to maximize its central nervous system availability.

Peripheral Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition by Carbidopa

Carbidopa's primary role is to inhibit the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase (DDC). patsnap.comwikipedia.org This enzyme is widely distributed throughout the body and is responsible for the conversion of levodopa to dopamine. patsnap.comyoutube.com

Carbidopa is a potent inhibitor of AADC. drugbank.com Crucially, carbidopa itself does not cross the blood-brain barrier. patsnap.comwikipedia.org This selective action means its inhibitory effects on AADC are confined to peripheral tissues, outside of the central nervous system. patsnap.comdrugbank.com By inhibiting AADC in the periphery, carbidopa prevents the premature conversion of levodopa to dopamine in the bloodstream and gastrointestinal tract. patsnap.comkarger.com This regional specificity is vital, as dopamine itself cannot effectively cross the blood-brain barrier to reach its site of action in the brain. youtube.comwww.nhs.uk

The peripheral inhibition of AADC by carbidopa has a profound impact on the pharmacokinetics of levodopa. By preventing its peripheral metabolism, carbidopa significantly increases the systemic bioavailability of levodopa. karger.comelsevierpure.com This allows for a greater proportion of the administered levodopa to reach the blood-brain barrier. karger.comnih.gov Consequently, more levodopa is available for transport into the central nervous system, where it is needed to be converted into dopamine. patsnap.comfrontiersin.org Studies have shown that carbidopa can double the bioavailability of orally administered levodopa. elsevierpure.com This enhanced central delivery is the primary mechanism by which carbidopa potentiates the therapeutic effects of levodopa. patsnap.com

The inhibition of peripheral dopa decarboxylase (DDC) by carbidopa follows saturation kinetics. Research indicates that the inhibitory effect of carbidopa on DDC can become saturated at higher doses. One study suggested that DDC inhibition was saturated at a carbidopa dose of 300 mg. nih.gov This implies that beyond a certain dosage, further increases in carbidopa may not lead to a proportional increase in the peripheral inhibition of levodopa metabolism.

Central Nervous System Conversion of Levodopa to Dopamine

Once levodopa crosses the blood-brain barrier, it is taken up by nerve cells in the brain. www.nhs.uk Inside these neurons, the same enzyme that carbidopa inhibits in the periphery, aromatic L-amino acid decarboxylase (AADC), facilitates the conversion of levodopa into dopamine. youtube.comfrontiersin.org This newly synthesized dopamine can then be stored and released by the remaining dopaminergic neurons, thereby replenishing the deficient neurotransmitter levels. karger.com Postmortem studies of brain tissue have confirmed that the effectiveness of levodopa treatment is directly related to its metabolism to dopamine within the brain, with significantly higher dopamine concentrations found in the putamen and caudate nucleus of treated patients. karger.com

Catechol-O-Methyltransferase (COMT) Inhibition and Levodopa Metabolism

Another significant enzyme involved in the metabolism of levodopa is Catechol-O-Methyltransferase (COMT). nih.govneurology.org When AADC is inhibited by carbidopa, the metabolic pathway of levodopa can shift, making COMT a more prominent route for its breakdown in the periphery. ovid.com

COMT metabolizes levodopa to 3-O-methyldopa (3-OMD), a metabolite with no therapeutic activity. frontiersin.orgovid.com The inhibition of COMT, therefore, represents another strategy to preserve levodopa and enhance its bioavailability. By blocking this metabolic pathway, COMT inhibitors prevent the conversion of levodopa to 3-OMD, leading to a more sustained plasma concentration of levodopa. wikipedia.orgdrugbank.com This extends the elimination half-life and increases the area under the curve (AUC) for plasma levodopa without significantly affecting the maximum plasma concentration. ovid.comnih.gov The use of COMT inhibitors in conjunction with the carbidopa-levodopa mixture can further optimize the delivery of levodopa to the brain. parkinson.org

Interactive Data Table: Impact of COMT Inhibition on Levodopa Pharmacokinetics

| Pharmacokinetic Parameter | Effect of COMT Inhibition | Reference |

| Levodopa Elimination Half-life | Extended | nih.gov |

| Levodopa Plasma Area Under the Curve (AUC) | Increased | ovid.comnih.gov |

| Maximum Levodopa Plasma Concentration (Cmax) | No significant change | nih.gov |

| Time to Maximum Levodopa Plasma Concentration (Tmax) | No significant change | nih.gov |

| 3-O-methyldopa (3-OMD) Levels | Decreased | nih.gov |

Augmentation of Central Levodopa Concentrations

The co-administration of carbidopa with levodopa is a critical strategy to increase the concentration of levodopa in the central nervous system. Levodopa, when administered alone, is extensively metabolized in the periphery to dopamine by the enzyme DOPA decarboxylase (DDC). This peripheral conversion limits the amount of levodopa that can cross the blood-brain barrier. Carbidopa is an inhibitor of DDC that does not cross the blood-brain barrier, and therefore, it selectively blocks the peripheral metabolism of levodopa. nih.govresearchgate.net

This inhibition of peripheral DDC by carbidopa has several significant pharmacokinetic effects. It substantially increases the plasma half-life of levodopa and increases the fraction of administered levodopa that reaches the brain. It is estimated that carbidopa reduces the amount of levodopa required for a therapeutic effect by approximately 75%. The plasma half-life of levodopa alone is about 50 minutes, but when administered with carbidopa, it is extended to approximately 1.5 hours.

Table 1: Pharmacokinetic Effects of Carbidopa on Levodopa

| Pharmacokinetic Parameter | Levodopa Alone | Levodopa with Carbidopa |

|---|---|---|

| Plasma Half-life | ~50 minutes | ~1.5 hours |

| Bioavailability | Low | Significantly Increased |

| Required Dose | High | Reduced by ~75% |

Intrinsic Molecular Interactions and Non-Dopaminergic Modulations

Beyond its primary role as a dopamine precursor, levodopa and its metabolites engage in a range of molecular interactions that are not directly related to dopaminergic signaling. These interactions involve various receptor systems and intracellular pathways.

Ligand-Receptor Dynamics with Dopamine Receptors

Once levodopa crosses the blood-brain barrier, it is converted to dopamine. Dopamine then exerts its effects by binding to and activating dopamine receptors. There are five main subtypes of dopamine receptors, which are broadly classified into two families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).

These receptors are G-protein coupled receptors (GPCRs) and their activation triggers intracellular signaling cascades. D1-like receptors are typically coupled to the Gs alpha subunit of the G-protein, and their activation stimulates the production of cyclic AMP (cAMP). In contrast, D2-like receptors are coupled to the Gi alpha subunit, and their activation inhibits the production of cAMP. The differential expression of these receptor subtypes in various brain regions and their distinct signaling pathways allow for the diverse physiological effects of dopamine.

Table 2: Dopamine Receptor Families and their Signaling Pathways

| Receptor Family | Receptor Subtypes | G-Protein Coupling | Second Messenger Effect |

|---|---|---|---|

| D1-like | D1, D5 | Gs/olf | ↑ cAMP |

| D2-like | D2, D3, D4 | Gi/o | ↓ cAMP |

Alternative Metabolic Fates of Levodopa

Levodopa can also be metabolized through alternative pathways that lead to the formation of potentially cytotoxic molecules.

Levodopa can undergo non-enzymatic oxidation to form metabolites that contribute to oxidative stress. nih.gov One such metabolite is 2,4,5–trihydroxyphenylalanine (TOPA). TOPA can be further oxidized to form TOPA-quinone. nih.gov The formation of these quinones is a source of reactive oxygen species (ROS), which can lead to cellular damage. This process is of particular concern in the context of long-term levodopa therapy, as the accumulation of these oxidative metabolites may contribute to neurotoxicity.

Recent research has uncovered that some metabolites of levodopa can interact with the glutamatergic system. Specifically, TOPA and its oxidation product, TOPA-quinone, have been shown to act as agonists at non-N-methyl-D-aspartate (non-NMDA) glutamate receptors. nih.gov This activation of glutamate receptors by levodopa metabolites can lead to excitotoxicity, a process where excessive stimulation of neurons leads to their damage and death. This excitotoxic mechanism is independent of dopamine receptor signaling and represents an alternative pathway through which levodopa may exert effects on the central nervous system. nih.gov

Interactions with Intracellular Homeostatic Pathways (e.g., Iron Metabolism)

Levodopa and its metabolites can also interact with and disrupt intracellular homeostatic mechanisms, such as iron metabolism. Levodopa is a known chelating agent, meaning it can bind to metal ions, including iron. This interaction can have several consequences. By binding to iron, levodopa can affect its bioavailability and distribution within the body.

Furthermore, the chelation of iron by levodopa may influence cellular processes that are dependent on iron. The dysregulation of iron homeostasis is a feature of several neurodegenerative diseases, and the interaction between levodopa and iron metabolism may have implications for the long-term effects of levodopa therapy.

Pharmacokinetic Characterization and Biomembrane Transport Research

Transporter-Mediated Levodopa (B1675098) Permeation

The journey of levodopa from the gastrointestinal tract to the brain is a complex process governed by specific transport systems. Its structural similarity to large neutral amino acids (LNAAs) is a key determinant of its absorption and distribution.

Blood-Brain Barrier Permeation via Large Neutral Amino Acid Transporter (LAT)

The blood-brain barrier (BBB) represents a formidable obstacle for many therapeutic agents. Levodopa, being a hydrophilic molecule, relies entirely on a specific transporter to cross this barrier and enter the brain. mdpi.com This transport is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1), a component of the system L amino acid transport system. nih.govnih.gov LAT1 is highly expressed in the microvessels of the central nervous system and functions as a heterodimer with the 4F2hc protein. nih.gov This transporter recognizes and facilitates the passage of LNAAs, including levodopa, across the endothelial cells of the BBB. nih.govyoutube.comgoogle.com The process is characterized as time-dependent, temperature-sensitive, and independent of sodium ions. nih.gov

Competitive Dynamics with Endogenous Amino Acids for Transport Systems

A critical aspect of levodopa's transport is its competition with endogenous LNAAs for the same transport systems. This competition occurs at both the gastrointestinal absorption site and the blood-brain barrier. nih.govnih.govnih.gov Dietary amino acids can significantly interfere with the absorption of levodopa from the gut and its subsequent transport into the brain. nih.gov Neutral amino acids with bulky side chains, such as phenylalanine, leucine, and tryptophan, are potent inhibitors of levodopa uptake. nih.govnih.govresearchgate.netresearchgate.net This competitive inhibition can lead to fluctuations in plasma levodopa levels and, consequently, variable clinical responses. nih.gov While fluctuations in plasma LNAAs are generally smaller than those of levodopa, they can still influence the efficacy of the treatment. nih.gov

Gastrointestinal Absorption Mechanisms

Oral levodopa is primarily absorbed in the proximal small intestine through a facilitated transport system. nih.govescholarship.orgresearchgate.net The rate-limiting step for its absorption is often gastric emptying. researchgate.net Several transporters are involved in the intestinal absorption of levodopa. The apical transport from the intestinal lumen into the enterocytes is mediated by the rBAT/b⁰,⁺AT transporter. nih.gov Subsequently, the basolateral transport from the enterocytes into the bloodstream is facilitated by the 4F2hc/LAT2 and TAT1 transporters. nih.govresearchgate.net Similar to the BBB, dietary LNAAs can compete with levodopa for these intestinal transporters, potentially reducing its absorption. nih.govescholarship.org

Carbidopa (B1219) Pharmacokinetic Profile and Central Nervous System Exclusion

The pharmacokinetic profile of carbidopa is distinct from that of levodopa, a difference that is fundamental to its therapeutic role.

Differential Absorption and Elimination Kinetics Compared to Levodopa

Carbidopa and levodopa exhibit different absorption and elimination kinetics. While both are absorbed from the gastrointestinal tract, carbidopa generally shows larger interindividual variation in its area under the curve (AUC) and maximum plasma concentration (Cmax) compared to levodopa. nih.gov When administered with carbidopa, levodopa has a plasma half-life of approximately 1.5 hours. nih.govscispace.com Carbidopa itself is a polar molecule and is charged at physiological pH, a key characteristic that prevents it from crossing the blood-brain barrier. wikipedia.org This exclusion from the CNS is crucial, as it ensures that the inhibition of DOPA decarboxylase is confined to the periphery, allowing levodopa to enter the brain and be converted to dopamine (B1211576) where it is needed. wikipedia.org

Predictive Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are valuable tools for understanding the complex relationship between carbidopa-levodopa concentrations and their clinical effects. These models aim to predict the time course of drug action and optimize therapeutic strategies.

One-compartment pharmacokinetic models have been used to describe the plasma concentrations of both levodopa and carbidopa. nih.govneurology.org These models often incorporate first-order absorption and elimination processes. neurology.org Pharmacodynamic models, such as the Emax model, have been employed to correlate levodopa concentrations with clinical effects, like improvements in motor function. nih.gov

A notable finding from PK/PD studies is the presence of a time lag, or hysteresis, between peak plasma levodopa concentrations and the maximum clinical response. nih.gov This indicates that the effect of levodopa is not directly proportional to its plasma concentration and that an "effect compartment" model is necessary to describe the delay in the drug's action. nih.gov The half-time for equilibration between the plasma and the effect compartment can vary, and in some patient populations, those with fluctuating responses to levodopa have been observed to have a shorter equilibration half-life. neurology.org

PK/PD modeling has also been instrumental in evaluating different formulations of carbidopa-levodopa, such as extended-release capsules, and in understanding the impact of co-administered drugs. nih.govnih.gov These models can help predict individual patient responses and guide personalized treatment approaches.

Quantitative Modeling of Peripheral and Central Enzyme Inhibition Effects

The combination of carbidopa and levodopa is a cornerstone of Parkinson's disease treatment, designed to increase the central bioavailability of dopamine. mdpi.com Carbidopa is an aromatic l-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier. nih.govnih.gov Its primary role is to inhibit the peripheral decarboxylation of levodopa, the metabolic precursor to dopamine. mdpi.comnih.govresearchgate.netlongdom.org This inhibition reduces the premature conversion of levodopa to dopamine in the bloodstream, allowing a larger proportion of the administered levodopa to reach the central nervous system where it can exert its therapeutic effect. mdpi.comresearchgate.netlongdom.org

Quantitative modeling has been employed to understand the complex relationship between carbidopa, peripheral enzyme inhibition, and central levodopa metabolism. Studies have demonstrated that variable absorption of carbidopa directly impacts both peripheral and central levodopa metabolism. nih.gov In one study involving Parkinson's disease patients, individuals were categorized as "rapid" or "slow" carbidopa absorbers. The "slow" absorbers showed significantly greater peripheral levodopa decarboxylation. nih.gov This suggests that the doses of carbidopa used in clinical practice may not fully saturate peripheral AADC activity. nih.gov

A significant correlation was found between the area under the curve (AUC) for serum carbidopa and the percentage of labeled homovanillic acid (HVA), a dopamine metabolite, in the cerebrospinal fluid (CSF). nih.gov Rapid carbidopa absorbers had a significantly higher percentage of labeled CSF HVA (60%) compared to slow absorbers (49%), indicating greater central dopamine production when peripheral enzyme inhibition is more effective. nih.gov The addition of other enzyme inhibitors, such as the catechol-O-methyltransferase (COMT) inhibitor entacapone (B1671355), further modifies these kinetics. nih.govdiva-portal.org When entacapone is added to a carbidopa-levodopa regimen, the AUC for levodopa increases in both blood and CSF, an effect that is more pronounced when combined with carbidopa. nih.govdiva-portal.org These findings underscore the importance of quantitative modeling in optimizing therapeutic strategies by elucidating the intricate interplay between peripheral enzyme inhibition and central drug availability.

Mathematical Models for Controlled Release Kinetics

Mathematical models are essential for analyzing the in-vitro drug release kinetics from controlled-release (CR) or extended-release (ER) carbidopa-levodopa tablets. researchgate.netlongdom.org These models help to understand the mechanism of drug release from the dosage form. bibliomed.org Several models, including zero-order, first-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas, have been applied to characterize the release profiles of carbidopa and levodopa from ER formulations. researchgate.netlongdom.orgrjptonline.orgrjptonline.org

One study evaluated the release kinetics of carbidopa and levodopa from an ER tablet formulation using various models. longdom.org The suitability of each model was determined by the coefficient of correlation (r²), with a higher value indicating a better fit. researchgate.netlongdom.org

Zero-order kinetics describe a system where the drug is released at a constant rate, independent of the drug concentration remaining in the dosage form. pharmtech.com The release is defined by the equation: Qt = Q0 + K0t where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, and K0 is the zero-order release constant. pharmtech.com In the analysis of a carbidopa-levodopa ER tablet, this model showed a poor correlation for both active ingredients, indicating that the drug release was not constant over time. longdom.org

First-order kinetics describe drug release that is directly proportional to the concentration of the drug remaining in the matrix. longdom.orglongdom.orgresearchgate.net This model is often referred to as linear kinetics. longdom.orglongdom.orgresearchgate.net The equation is: log C = log C0 - K1t / 2.303 where C is the percent of drug remaining at time t, C0 is the initial concentration of the drug, and K1 is the first-order rate constant. longdom.orglongdom.org While some controlled-release formulations of carbidopa-levodopa have been found to fit first-order kinetics, the specific ER tablet study showed a relatively low coefficient of correlation for this model, suggesting it was not the primary release mechanism. longdom.orgjocpr.com

The Higuchi model is used to describe the release of a drug from a matrix system where the release is primarily controlled by diffusion. longdom.orgptfarm.pl It assumes that the drug release is proportional to the square root of time. researchgate.netresearchgate.net The equation is: Q = KH√t where Q is the amount of drug released at time t and KH is the Higuchi dissolution constant. researchgate.netptfarm.pl In a study on carbidopa-levodopa ER tablets, the Higuchi model provided the best fit for both carbidopa (r² = 0.9931) and levodopa (r² = 0.9916). longdom.org This strong correlation indicates that the primary mechanism of drug release from this specific formulation is diffusion. researchgate.netlongdom.org

The Hixson-Crowell model describes release from systems where there is a change in the surface area and diameter of the particles or tablets over time. bibliomed.orgptfarm.pl It is based on the cube root of the drug percentage remaining in the matrix versus time. longdom.org This model is applicable when the dissolution occurs in planes parallel to the drug surface. ptfarm.pl

The Korsmeyer-Peppas model is an empirical model that is used to analyze the release of a drug from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved. bibliomed.orgrjptonline.org It relates the drug release to the elapsed time (t), the fraction of drug released (Mt/M∞), the release constant (k), and the release exponent (n). bibliomed.org The value of 'n' is used to characterize the release mechanism as Fickian diffusion, non-Fickian transport, or zero-order release. rjptonline.org

In the analysis of carbidopa-levodopa ER tablets, both the Hixson-Crowell and Korsmeyer-Peppas models were evaluated, with the Higuchi model ultimately demonstrating the superior fit. longdom.org

Table 1: Comparison of Kinetic Models for Carbidopa-Levodopa ER Tablet Release

| Kinetic Model | Coefficient of Correlation (r²) for Carbidopa | Coefficient of Correlation (r²) for Levodopa |

|---|---|---|

| Zero-Order | 0.9330 | 0.9157 |

| First-Order | 0.8322 | 0.9212 |

| Higuchi | 0.9931 | 0.9916 |

| Hixson-Crowell | 0.9586 | 0.9897 |

Data sourced from a study on Carbidopa and Levodopa ER tablets. longdom.org

Computational Approaches in Levodopa Pharmacotherapy Simulation

Computational modeling and simulation are powerful tools for understanding the complex pharmacokinetics and pharmacodynamics of levodopa therapy. nih.govunibo.it These models provide quantitative insights into how motor responses and complications may develop in different patient populations. nih.gov

One approach involves the use of neural networks to model the effects of levodopa pharmacodynamics. nih.gov These models are "trained" with experimental data rather than being explicitly programmed. nih.gov Such models have been used to explain the different antiparkinsonian effects and dyskinesia tendencies observed in various patient groups (e.g., never-treated, stable, and those with motor fluctuations). nih.gov These simulations suggest that the therapeutic effect of levodopa cannot be explained solely by its action on striatal neurons and points to at least two distinct pharmacological mechanisms. nih.gov

Other computational strategies employ multi-scale, systems-level models of the substantia nigra pars compacta (SNc) and striatum. nih.gov These models can investigate hypotheses related to levodopa-induced toxicity, which may occur by promoting dopamine-induced oxidative stress or by exacerbating excitotoxicity in SNc neurons, particularly under conditions of energy deficiency. nih.govresearchgate.net Simulations using these models have shown that higher levodopa dosage can result in an increased loss of SNc terminals and that this toxicity might be evaded by co-administration of an antioxidant like glutathione. nih.gov

Furthermore, physiologically based mathematical models have been developed to simulate the absorption kinetics of levodopa from controlled-release formulations. nih.govmedrxiv.org These models can predict the concentration-time profile of levodopa in the blood based on the formulation's properties. nih.govmedrxiv.org By simulating physiological processes, these models have been used to challenge the idea of a narrow "absorption window" for levodopa, suggesting it is well-absorbed throughout the small intestine. nih.govmedrxiv.org Such models are instrumental in developing guidelines for improved controlled-release formulations that can provide more stable plasma concentrations. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Carbidopa |

| Levodopa |

| Dopamine |

| Homovanillic acid (HVA) |

| 3-O-methyldopa |

| Entacapone |

| Glutathione |

| Hydroxypropyl methylcellulose |

Extrinsic Factors Influencing Levodopa-Carbidopa Pharmacokinetics

The therapeutic efficacy of the levodopa-carbidopa mixture can be significantly influenced by a range of extrinsic factors. Among the most critical of these is the complex interplay between the administered drugs and the host's gut microbiome. This section will explore the contribution of the gut microbiome to the pre-systemic metabolism of levodopa, a process that can substantially alter the drug's bioavailability and, consequently, its clinical effectiveness.

Contribution of Gut Microbiome to Levodopa Pre-systemic Metabolism

While levodopa is designed to be converted to dopamine in the brain, a significant portion of the orally administered drug is metabolized in the periphery before it can cross the blood-brain barrier biocodexmicrobiotainstitute.comnih.govnih.gov. Carbidopa is co-administered to inhibit the primary human enzyme responsible for this peripheral conversion, the aromatic amino acid decarboxylase (AADC) biocodexmicrobiotainstitute.comnih.gov. However, even with carbidopa, a substantial variability in patient response to levodopa therapy persists, which has led researchers to investigate the role of the gut microbiome in this process biocodexmicrobiotainstitute.commit.edu.

It is now understood that specific bacteria residing in the gastrointestinal tract can metabolize levodopa, thereby reducing the amount of the drug available for absorption into the systemic circulation biocodexmicrobiotainstitute.comdrugdiscoverytrends.com. This microbial metabolism represents a significant pathway for the pre-systemic elimination of levodopa, independent of human enzymatic activity. The primary proposed pathway involves an initial decarboxylation of levodopa to dopamine within the gut, followed by further conversion of dopamine to m-tyramine (B1210026) biocodexmicrobiotainstitute.comnih.gov. This bacterial activity not only diminishes the bioavailability of levodopa but also generates peripheral dopamine, which cannot cross the blood-brain barrier and can contribute to side effects biocodexmicrobiotainstitute.comharvard.edu.

Intensive research has focused on identifying the specific microorganisms and the enzymes they produce that are responsible for the peripheral metabolism of levodopa. Studies have pinpointed bacteria from the Enterococcus genus, particularly Enterococcus faecalis, as key players in the decarboxylation of levodopa to dopamine in the gut mit.eduparkinsonsnewstoday.comnewatlas.commicrobiomepost.commdedge.com.

The primary enzyme responsible for this conversion has been identified as a bacterial tyrosine decarboxylase (TyrDC) biocodexmicrobiotainstitute.commit.eduparkinsonsnewstoday.com. This enzyme, which is a pyridoxal (B1214274) phosphate-dependent enzyme, normally acts on the amino acid tyrosine biocodexmicrobiotainstitute.comdrugdiscoverytrends.com. However, it also exhibits promiscuous activity, efficiently catalyzing the conversion of levodopa to dopamine nih.govresearchgate.net. A crucial finding is that carbidopa, the inhibitor of human AADC, is largely ineffective against this bacterial TyrDC biocodexmicrobiotainstitute.comdrugdiscoverytrends.commdedge.combiorxiv.org. This lack of inhibition means that even in patients taking the standard carbidopa-levodopa formulation, the gut microbiome can continue to metabolize levodopa, leading to reduced and variable drug availability biocodexmicrobiotainstitute.commdedge.com.

Further research has also identified a subsequent step in this microbial metabolic pathway. The bacterium Eggerthella lenta can convert the dopamine produced by E. faecalis into m-tyramine biocodexmicrobiotainstitute.comnewatlas.comsigmaaldrich.com. This two-step, interspecies pathway highlights the complex metabolic capabilities of the gut microbiome in altering the fate of orally administered drugs biocodexmicrobiotainstitute.comsigmaaldrich.com.

| Bacterium | Enzyme | Metabolic Reaction | Significance |

|---|---|---|---|

| Enterococcus faecalis | Tyrosine Decarboxylase (TyrDC) | Levodopa → Dopamine | Reduces levodopa bioavailability; not inhibited by carbidopa. biocodexmicrobiotainstitute.commit.eduparkinsonsnewstoday.comnewatlas.com |

| Eggerthella lenta | Dopamine Dehydroxylase | Dopamine → m-Tyramine | Further metabolizes dopamine produced by other gut bacteria. biocodexmicrobiotainstitute.comnewatlas.comsigmaaldrich.com |

The discovery that bacterial enzymes contribute significantly to levodopa's pre-systemic metabolism, and are not inhibited by carbidopa, has opened a new therapeutic avenue: the development of inhibitors that specifically target these microbial enzymes nih.gov. The goal of such inhibitors is to prevent the gut microbiota from degrading levodopa, thereby increasing its systemic bioavailability and ensuring more of the drug reaches the brain.

One of the most promising compounds identified is (S)-α-fluoromethyltyrosine (AFMT) biocodexmicrobiotainstitute.comharvard.edumdedge.com. Researchers leveraged the knowledge that the bacterial TyrDC has a preference for tyrosine as its substrate. They investigated tyrosine "mimics" and found AFMT to be a potent and selective inhibitor of the gut bacterial TyrDC biocodexmicrobiotainstitute.comnih.gov. AFMT acts as a covalent inhibitor that is highly specific for the bacterial decarboxylases and does not significantly inhibit the human AADC enzyme harvard.edu.

Preclinical studies have demonstrated the potential of this approach. In mouse models colonized with E. faecalis, the co-administration of AFMT with levodopa and carbidopa led to a significant increase in the peak serum concentrations of levodopa biocodexmicrobiotainstitute.comnih.govharvard.edu. This finding suggests that by selectively inhibiting the bacterial metabolism of levodopa in the gut, more of the drug is available for absorption. Importantly, AFMT was found to inhibit the unwanted bacterial metabolism without killing the bacteria, targeting a non-essential enzyme harvard.edunewatlas.com. This strategy could lead to more consistent and predictable levodopa dosing among patients and potentially reduce gastrointestinal side effects associated with peripheral dopamine harvard.edu.

| Compound | Target Enzyme | Mechanism of Action | Observed Effect in Preclinical Models |

|---|---|---|---|

| (S)-α-fluoromethyltyrosine (AFMT) | Bacterial Tyrosine Decarboxylase (TyrDC) | Selective, covalent inhibitor; tyrosine mimic. biocodexmicrobiotainstitute.comnih.govharvard.edu | Increased peak serum concentration of levodopa when co-administered with levodopa/carbidopa in mice colonized with E. faecalis. biocodexmicrobiotainstitute.comnih.govharvard.edu |

Advanced Pharmaceutical Formulations and Drug Delivery Technologies Research

Sustained and Controlled Release Modalities

To overcome the limitations of immediate-release formulations, significant research has been dedicated to engineering sustained and controlled-release modalities. These technologies aim to prolong the therapeutic effect of levodopa (B1675098) and reduce plasma concentration fluctuations.

One approach to achieving sustained release involves the use of microspheres. Floating microspheres of carbidopa (B1219) and levodopa have been developed to increase their gastric residence time, which is a key strategy for improving the efficacy of drugs with a narrow absorption window. nih.govijmsdr.org These microspheres are designed to remain buoyant in the stomach, providing a prolonged drug release. ijmsdr.org

In one study, floating microspheres were prepared using an o/w emulsion-solvent diffusion method with polymers such as hydroxypropylmethyl cellulose (B213188) K15 M (HPMC K15 M) and ethyl cellulose (EC). nih.gov The research demonstrated that these microspheres could exhibit a prolonged drug release of approximately 10 to 12 hours and remain buoyant for over 12 hours. nih.govijmsdr.org The encapsulation efficiency of these spherical and smooth-surfaced microspheres ranged from 43% to 80%. nih.gov In vitro studies confirmed a diffusion-controlled drug release from these formulations. nih.gov

Table 1: Characteristics of Levodopa-Carbidopa Floating Microspheres

| Feature | Finding | Source |

|---|---|---|

| Release Duration | Approximately 10-12 hours | nih.govijmsdr.org |

| Buoyancy | Over 12 hours | nih.gov |

| Encapsulation Efficiency | 43% to 80% | nih.gov |

| Release Mechanism | Diffusion-controlled | nih.gov |

To optimize the pharmacokinetic profile of levodopa, formulations with sequential release profiles have been developed. These formulations are designed to provide both rapid absorption for a quick onset of action and sustained release to maintain therapeutic concentrations over a longer period.

An example of this is an extended-release capsule formulation (IPX066) containing different types of beads that include both immediate-release and extended-release components. nih.gov This combination is specifically designed to achieve a desired levodopa plasma profile. nih.gov Similarly, IPX203 is another novel oral extended-release formulation of carbidopa and levodopa. It contains immediate-release granules and extended-release beads to facilitate rapid levodopa absorption and maintain it within the therapeutic range for a longer duration than many current oral formulations. nih.gov

Pharmacokinetic studies have shown that with such formulations, levodopa concentrations can be sustained above 50% of the peak for a significantly longer time compared to immediate-release carbidopa-levodopa. nih.gov For instance, one study found that with IPX203, levodopa concentrations were sustained for 6.2 hours versus 3.9 hours with an immediate-release formulation. nih.gov This extended duration of therapeutic levels is a key objective in optimizing the pharmacokinetic profile of levodopa.

Continuous Infusion System Methodologies

Continuous infusion systems represent a significant advancement in delivering the carbidopa-levodopa mixture, aiming to provide constant plasma levels of levodopa and more continuous dopaminergic stimulation. nih.govfrontiersin.org

Enteral gel suspension delivery systems, often referred to as levodopa-carbidopa intestinal gel (LCIG), are designed for continuous infusion directly into the jejunum. myrxtoolkit.comnih.gov This method bypasses the stomach, which can have unpredictable or delayed emptying, and delivers the medication directly to the site of absorption in the small intestine. nih.govapdaparkinson.org The system involves a portable pump connected to a tube inserted via a percutaneous endoscopic gastrostomy with a jejunal extension (PEG-J). nih.govnih.gov

The primary goal of this system is to stabilize plasma levodopa concentrations and keep them within a therapeutic window, thereby avoiding the peaks and troughs associated with oral medication. nih.gov Pharmacokinetic studies have demonstrated that LCIG infusion significantly reduces the variability in plasma levodopa concentrations compared to oral administration. nih.gov One crossover pharmacokinetic study reported that the coefficient of variation in plasma levodopa concentrations with LCIG was 14% compared to 34% with a slow-release levodopa/carbidopa tablet. nih.gov

A more recent development in continuous delivery is the use of subcutaneous prodrug strategies. Foslevodopa (B8530)/foscarbidopa (B607533) is a soluble formulation of levodopa and carbidopa prodrugs designed for continuous subcutaneous infusion. nih.govabbvie.com This approach offers a less invasive alternative to enteral gel suspension. jwatch.org

Upon subcutaneous delivery via a portable pump, foslevodopa and foscarbidopa are rapidly converted to their active forms, levodopa and carbidopa, by endogenous enzymes. nih.gov The objective is to deliver stable and continuous exposure to levodopa. nih.gov Pharmacokinetic studies in healthy volunteers have shown that after an initial loading dose, a steady state of levodopa concentration can be achieved within 2 hours and maintained for up to 72 hours. jwatch.orgnih.gov This stable pharmacokinetic profile is consistent with the goal of maintaining levodopa exposure within a narrow therapeutic window. nih.govresearchgate.net

Table 2: Comparison of Continuous Infusion Systems

| System | Delivery Route | Key Feature |

|---|---|---|

| Enteral Gel Suspension | Jejunum | Bypasses the stomach for direct intestinal absorption |

| Foscarbidopa/Foslevodopa | Subcutaneous | Less invasive prodrug formulation for continuous delivery |

Non-Invasive Delivery Approaches

Research is also exploring non-invasive methods for delivering the this compound to provide continuous exposure without the need for surgical procedures.

One novel approach is an oral drug delivery system that utilizes a reusable orthodontic retainer with a micropump. the-hospitalist.org This system is engineered to continuously extrude a semisolid paste formulation of levodopa-carbidopa. nih.govresearchgate.net The paste is delivered to the lingual side of the teeth, where it mixes with saliva and is swallowed. nih.govresearchgate.net A clinical trial of this system demonstrated a significant reduction in the variability of plasma levodopa concentration compared to tablets. nih.gov

Another non-invasive delivery method is a levodopa inhalation powder. This formulation, containing only levodopa, is designed for a quicker onset of action. apdaparkinson.org It is intended for use as needed when the effects of oral carbidopa-levodopa wear off. The medication is absorbed through the lungs, which bypasses the gastrointestinal tract. apdaparkinson.org

Oral Extrusion Systems for Continuous Solid Drug Delivery

Research into non-invasive, continuous oral delivery systems for solid carbidopa-levodopa aims to address the challenges associated with the short plasma half-life of levodopa. nih.gov A novel approach involves an oral drug delivery system engineered for the long-term, continuous administration of these drugs. nih.govresearchgate.net This system has demonstrated the capacity to deliver over 1200 mg per day of a 4:1 levodopa-carbidopa (LD-CD) mixture. nih.gov

The formulation is a semisolid paste heavily loaded with 63% w/w of the solid drugs. nih.gov The delivery apparatus consists of a reusable orthodontic retainer that houses a co-molded pocket. Into this pocket, the patient inserts a disposable, prefilled, 1 mL propellant-driven extruder. nih.gov This miniature, intraoral pump is designed to extrude the drug paste at a constant rate. researchgate.net The paste is delivered to the lingual side of the teeth, where it mixes with saliva and is subsequently swallowed. nih.gov

A clinical study demonstrated that the continuous extrusion of the LD-CD paste significantly reduces the variability of plasma levodopa concentration when compared to traditional LD-CD tablets. nih.govresearchgate.net The system is capable of extruding approximately 80% of its paste content at a constant rate, allowing for consistent drug delivery. researchgate.net This technology represents a significant reduction in the size and weight of previous propellant-driven infusion pumps. researchgate.net

Table 1: Characteristics of the Oral Extrusion System for Carbidopa-Levodopa Delivery

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Drug Formulation | Physical state and drug load | Semisolid paste with 63% w/w solid 4:1 levodopa-carbidopa. | nih.gov |

| Delivery System | Components of the delivery apparatus | Reusable orthodontic retainer with a disposable, 1 mL propellant-driven extruder. | nih.gov |

| Delivery Mechanism | Method of drug administration | Continuous extrusion of paste onto the lingual side of the teeth for mixing with saliva and swallowing. | nih.gov |

| Delivery Capacity | Amount of drug delivered | Capable of delivering over 1200 mg/day of levodopa-carbidopa. | nih.gov |

| Pharmacokinetic Outcome | Effect on plasma drug levels | Significantly reduces the variability of plasma levodopa concentration compared to tablets. | nih.govresearchgate.net |

Inhaled Powder Formulations for Rapid Pharmacokinetic Response

Inhaled powder formulations of levodopa have been developed to provide rapid pharmacokinetic response, bypassing the gastrointestinal tract for absorption through the lungs. apdaparkinson.org This delivery method is designed for as-needed use between regular doses of oral carbidopa-levodopa. apdaparkinson.orgnih.gov The formulation consists of spray-dried levodopa powder contained in capsules for use with a breath-actuated inhaler. nih.gov

Pharmacokinetic studies have shown that levodopa inhalation powder demonstrates a more rapid absorption compared to oral levodopa. nih.gov Peak plasma concentrations (Tmax) are achieved significantly faster with the inhaled formulation. nih.govnih.govresearchgate.net One study in beagles, where carbidopa was administered orally prior to both formulations, showed peak plasma concentrations were achieved in 2.5 minutes with levodopa inhalation powder, compared with 30 to 120 minutes for oral levodopa. nih.gov Similarly, studies in human participants showed Tmax occurred within 15-20 minutes after inhalation, while the Tmax for oral administration ranged from 20 to 90 minutes. nih.govresearchgate.net

The rapid absorption is a key feature of this technology. nih.gov Research indicates that 5 minutes after inhalation of a 50 mg dose, a significant percentage of participants show substantial levodopa plasma concentrations. nih.gov The bioavailability of inhaled levodopa without a co-administered carboxylase inhibitor was found to be 53% relative to oral levodopa administered with a carboxylase inhibitor. nih.govresearchgate.net

Table 2: Comparative Pharmacokinetics of Inhaled vs. Oral Levodopa

| Pharmacokinetic Parameter | Inhaled Levodopa Formulation | Oral Levodopa Formulation | Source |

|---|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | Occurred within 15 minutes in all participants. | Ranged from 20 to 90 minutes. | nih.govresearchgate.net |

| Absorption Rate | Rapid absorption, with significant plasma levels observed 5 minutes post-dose. | Slower absorption through the gastrointestinal tract. | nih.gov |

| Peak Plasma Concentration (Cmax) | Lower than oral administration. | Significantly higher than pulmonary administration. | researchgate.net |

| Area Under the Curve (AUC 0–3 h) | Lower than oral administration. | Significantly higher than pulmonary administration. | researchgate.net |

| Relative Bioavailability | 53% (inhaled levodopa without carboxylase inhibitor vs. oral levodopa with inhibitor). | 100% (as reference). | nih.govresearchgate.net |

Molecular Basis of Drug Drug Interactions with Carbidopa Levodopa Mixture

Antagonistic Effects of Neuroleptic Agents and Dopamine (B1211576) Receptor Blockade

Neuroleptic agents, also known as antipsychotics, can diminish the effectiveness of levodopa (B1675098). This interaction is primarily pharmacodynamic in nature. Levodopa works by being converted to dopamine in the brain, which then stimulates dopamine receptors to alleviate motor symptoms. medlineplus.gov Neuroleptic drugs, particularly typical antipsychotics like haloperidol, act as antagonists at dopamine D2 receptors in the corpus striatum. nih.gov

By blocking these receptors, neuroleptics prevent the dopamine synthesized from levodopa from exerting its therapeutic effect. This can lead to a worsening of motor function in individuals with Parkinson's disease. nih.gov Positron emission tomography (PET) studies have shown that the therapeutic effects of antipsychotics are achieved at a 60-70% blockade of dopamine receptors, and antipsychotic-induced parkinsonism can be observed at D2 occupancy of 34-80%. nih.gov This direct opposition at the receptor level highlights a significant clinical challenge when treating psychosis in patients with Parkinson's disease.

Pharmacokinetic Alterations by Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidase (MAO) is an enzyme responsible for breaking down neurotransmitters, including dopamine. parkinsonsdisease.net Inhibitors of this enzyme can, therefore, alter the pharmacokinetics of levodopa.

Mechanistic Considerations for Nonselective MAO Inhibitors

The concurrent use of nonselective MAO inhibitors (MAOIs), such as isocarboxazid, phenelzine, and tranylcypromine, with the carbidopa-levodopa mixture is contraindicated. myactivehealth.comnih.gov This is due to the risk of a hypertensive crisis. nih.gov Levodopa increases the synthesis of dopamine and norepinephrine, while nonselective MAOIs prevent their breakdown. drugs.com This combination leads to an enhanced availability of peripheral catecholamines, which can cause severe hypertensive reactions. drugs.comnih.gov A washout period of at least 14 days is required when switching between levodopa and a nonselective MAOI. nih.gov

Selective MAO-B Inhibitor Co-administration Effects

In contrast to nonselective MAOIs, selective MAO-B inhibitors, such as selegiline (B1681611) and rasagiline, can be used as an adjunct to carbidopa-levodopa therapy. parkinsonsdisease.netnih.gov MAO-B is the primary enzyme for dopamine breakdown in the brain. parkinsonsdisease.net By selectively inhibiting this enzyme, MAO-B inhibitors increase the levels of dopamine produced from levodopa at the synaptic level. parkinsonsdisease.netreachmd.com

This co-administration can prolong the effectiveness of levodopa, reduce the required dosage, and help manage motor fluctuations. nih.gov While generally well-tolerated, the combination may increase the risk of orthostatic hypotension. drugs.com

Counteraction of Pyridoxine-Mediated Peripheral Levodopa Decarboxylation

Pyridoxine (B80251) (vitamin B6) is a cofactor for the enzyme aromatic L-amino acid decarboxylase (also known as dopa decarboxylase), which converts levodopa to dopamine. nih.govmdpi.com When pyridoxine is administered with levodopa alone, it enhances the peripheral decarboxylation of levodopa, converting it to dopamine in the bloodstream before it can cross the blood-brain barrier. nih.govdrugs.com This reduces the amount of levodopa available to the central nervous system, thereby antagonizing its therapeutic effects. drugs.com

However, the inclusion of carbidopa (B1219) in the formulation effectively counteracts this interaction. Carbidopa inhibits the peripheral dopa decarboxylase enzyme, preventing the pyridoxine-accelerated breakdown of levodopa in the periphery. nih.govdrugs.comnih.gov This allows levodopa to reach the brain even in the presence of pyridoxine. It is important to note that carbidopa itself can bind irreversibly to pyridoxal (B1214274) 5'-phosphate (the active form of vitamin B6), which can lead to a deficiency of this vitamin. researchgate.netnih.govresearchgate.net

Competitive Absorption with Dietary Constituents (e.g., Large Neutral Amino Acids)

The absorption of levodopa from the small intestine and its transport across the blood-brain barrier can be significantly affected by dietary protein. apdaparkinson.orgufhealth.org Levodopa is a large neutral amino acid (LNAA) and utilizes the same transport system as other LNAAs derived from the digestion of dietary protein, such as phenylalanine, tyrosine, and tryptophan. apdaparkinson.orgnih.gov

When a high-protein meal is consumed close to the time of medication intake, the increased concentration of dietary amino acids competes with levodopa for absorption from the gut and for transport into the brain. parkinson.bc.cayoutube.comnih.gov This competition can lead to reduced levodopa bioavailability and fluctuating clinical responses, often referred to as the "protein effect." apdaparkinson.orgnih.gov To mitigate this, it is often recommended to take the medication 30 to 60 minutes before or after meals. parkinson.bc.ca

Impact of Dietary Protein on Levodopa Efficacy

| Dietary Condition | Mean "On" Time (%) | Mean Plasma LNAAs (nmol/ml) |

|---|---|---|

| 1.6 g/kg protein diet | 51% | 732 |

| 0.8 g/kg protein diet (evenly distributed) | 67% | 640 |

| 0.8 g/kg protein diet (restricted to evening) | 77% | 542 |

Data from a study comparing different protein diets in parkinsonian patients with motor fluctuations, demonstrating that both the amount and distribution of dietary protein affect the clinical response to levodopa. nih.gov

Complexation and Bioavailability Modulation by Metal Ions (e.g., Iron)

Metal ions, particularly iron, can interfere with the absorption and bioavailability of the this compound. ebsco.com Iron can form a stable chelate complex with both levodopa and carbidopa, which reduces their absorption from the gastrointestinal tract. nih.govnih.gov

Effect of Ferrous Sulfate (B86663) on Levodopa and Carbidopa Bioavailability

| Parameter | Levodopa | Carbidopa |

|---|---|---|

| Decrease in Peak Plasma Concentration (Cmax) | 55% nih.gov | 77% drugs.com |

| Decrease in Area Under the Curve (AUC) | 51% nih.gov | >75% nih.gov |

Summary of research findings on the impact of co-administering ferrous sulfate with the this compound. drugs.comnih.govnih.gov

Recent research also suggests that levodopa's ability to bind iron may have implications beyond absorption. Levodopa, when bound to iron, can form a complex with siderocalin, a protein involved in iron transport that is found at higher levels in the brains of people with Parkinson's. parkinsonsnewstoday.com This complex formation could potentially reduce levodopa's effectiveness and contribute to iron accumulation within nerve cells. parkinsonsnewstoday.combiorxiv.org

Broad Spectrum of Other Pharmacological Interactions

The therapeutic efficacy of the this compound can be significantly modulated by a wide array of other pharmacological agents. These interactions occur through diverse molecular mechanisms, including altered absorption, competition for metabolic enzymes, and pharmacodynamic antagonism or synergism at the receptor level. Understanding these molecular bases is critical for predicting and managing the clinical response to levodopa therapy.

Interaction with Iron Salts

Oral iron supplements can significantly impair the therapeutic effect of the this compound by reducing the bioavailability of both components. drugs.comebsco.com

Molecular Mechanism : The primary mechanism is the formation of insoluble chelate complexes between the iron cation (Fe²⁺) and both levodopa and carbidopa in the gastrointestinal tract. drugs.commedicationsandnutrition.comsemanticscholar.org This chelation process creates stable ring compounds that are poorly absorbed. drugs.commedicationsandnutrition.com As a result, a smaller proportion of the administered levodopa and carbidopa reaches systemic circulation and, consequently, the central nervous system. drugs.commedicationsandnutrition.com Levodopa's iron-chelating properties may also lead to the formation of a stable complex with siderocalin, a protein involved in iron transport, potentially promoting damaging iron accumulation within nerve cells over the long term. parkinsonsnewstoday.com

Research Findings : Clinical studies have quantified the impact of this interaction. Concurrent administration of ferrous sulfate with a carbidopa-levodopa tablet has been shown to decrease the peak plasma concentration (Cmax) and systemic exposure (AUC) of levodopa. drugs.com One study in patients with Parkinson's disease found that ferrous sulfate reduced the levodopa AUC by 30% and the carbidopa AUC by over 75%. semanticscholar.org Another study involving healthy subjects reported reductions of over 50% in the Cmax and AUC of levodopa when co-administered with ferrous sulfate. drugs.com

Table 1: Impact of Ferrous Sulfate on Levodopa and Carbidopa Bioavailability

| Parameter | Levodopa | Carbidopa | Source |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) Reduction | 47% - >50% | 77% | drugs.com |

| Systemic Exposure (AUC) Reduction | 30% - >50% | 82% | drugs.comsemanticscholar.org |

Interactions with Antipsychotic Agents

Antipsychotic drugs can interfere with the effectiveness of levodopa due to their mechanism of action at dopamine receptors. ebsco.comdroracle.ai

Molecular Mechanism : The interaction is primarily pharmacodynamic. Many antipsychotics, particularly typical antipsychotics (e.g., haloperidol) and some atypical ones, act as antagonists at dopamine D2 receptors. droracle.airesearchgate.net Levodopa's therapeutic effect relies on its conversion to dopamine, which then stimulates these same receptors in the brain. drugbank.com By blocking these receptors, antipsychotics directly oppose the action of dopamine derived from levodopa, leading to a reduction in therapeutic efficacy and potential exacerbation of Parkinson's symptoms. droracle.aidrugs.com

Interactions with Antihypertensive Agents

Coadministration of the this compound with antihypertensive drugs may lead to additive hypotensive effects. drugs.com

Molecular Mechanism : Levodopa itself can cause orthostatic hypotension. drugs.com When combined with other agents that lower blood pressure, such as diuretics (e.g., hydrochlorothiazide), alpha-blockers, and vasodilators, the effects on blood pressure can be additive. drugs.comnih.gov This can result in an increased risk of significant postural hypotension. drugs.comnih.gov

Interactions with Monoamine Oxidase (MAO) Inhibitors

The interaction between carbidopa-levodopa and MAO inhibitors is highly dependent on the selectivity of the MAO inhibitor.

Molecular Mechanism :

Nonselective MAO Inhibitors (e.g., phenelzine, tranylcypromine) : These drugs inhibit both MAO-A and MAO-B enzymes, which are responsible for the degradation of catecholamines like dopamine and norepinephrine. drugs.com Levodopa increases the synthesis of these catecholamines. drugs.com The concurrent use of a nonselective MAO inhibitor prevents their breakdown, leading to an accumulation of peripheral catecholamines, which can precipitate a severe hypertensive crisis. drugs.comwatertowninternists.commyactivehealth.com This combination is contraindicated. drugs.comwatertowninternists.com

Selective MAO-B Inhibitors (e.g., selegiline, rasagiline) : These agents primarily inhibit MAO-B, the enzyme that is the main pathway for dopamine breakdown in the brain. parkinsonsdisease.net By blocking this enzyme, they increase the availability of dopamine produced from levodopa in the striatum, thus prolonging levodopa's therapeutic effect. parkinsonsdisease.netyoutube.com This is often a desired therapeutic interaction, but it may increase the risk of orthostatic hypotension. drugs.com

Interactions with COMT Inhibitors

Catechol-O-methyltransferase (COMT) inhibitors are used adjunctively to enhance the efficacy of the this compound. parkinson.org

Molecular Mechanism : The enzyme COMT metabolizes levodopa to 3-O-methyldopa (3-OMD) in the periphery. nih.gov This metabolite competes with levodopa for transport across the blood-brain barrier. nih.gov COMT inhibitors, such as entacapone (B1671355) and tolcapone, block this peripheral conversion of levodopa. parkinson.orgnih.govnih.gov This action increases the plasma half-life of levodopa, increases the amount of levodopa available to cross the blood-brain barrier, and provides more stable plasma concentrations. parkinson.orgnih.govdrugs.com

Other Clinically Relevant Interactions

Anticholinergics : These drugs were historically used to treat Parkinson's disease. nih.govnih.gov While the exact molecular mechanism of interaction with levodopa is not fully detailed in the provided results, some data suggests they can decrease the absorption of levodopa. drugbank.comnih.gov

Amantadine : The mechanism of interaction with levodopa has not been definitively established but is thought to be related to a synergistic effect. drugs.com This combination can be used therapeutically, but may also increase the risk of levodopa-related central nervous system side effects. drugs.comnih.gov

High-Protein Diet/Amino Acids : Dietary proteins are broken down into amino acids, which can compete with levodopa for transport systems in the gut wall and at the blood-brain barrier. ebsco.comdrugs.com This competition can reduce the absorption and central uptake of levodopa, leading to a diminished or fluctuating clinical response. drugs.com

Table 2: Summary of Pharmacological Interactions with Carbidopa-Levodopa

| Interacting Agent Class | Example(s) | Molecular Mechanism | Clinical Outcome |

|---|---|---|---|

| Iron Salts | Ferrous sulfate | Chelation in the GI tract, forming an insoluble complex. drugs.commedicationsandnutrition.com | Decreased absorption and bioavailability of both levodopa and carbidopa. drugs.comebsco.com |

| Antipsychotics | Haloperidol, Quetiapine | Pharmacodynamic antagonism at dopamine D2 receptors. droracle.aidrugs.com | Reduced therapeutic efficacy of levodopa. ebsco.com |

| Antihypertensives | Hydrochlorothiazide | Additive pharmacodynamic effects on blood pressure. drugs.comnih.gov | Increased risk of orthostatic hypotension. drugs.com |

| Nonselective MAOIs | Phenelzine | Inhibition of peripheral catecholamine breakdown, increasing synthesis. drugs.com | Risk of severe hypertensive crisis. drugs.commyactivehealth.com |

| Selective MAO-B Inhibitors | Selegiline, Rasagiline | Inhibition of central dopamine breakdown by MAO-B. parkinsonsdisease.net | Prolonged therapeutic effect of levodopa. youtube.com |

| COMT Inhibitors | Entacapone | Inhibition of peripheral levodopa metabolism by COMT. parkinson.orgnih.gov | Increased bioavailability and prolonged half-life of levodopa. nih.gov |

| Anticholinergics | Benztropine, Biperiden | May decrease absorption of levodopa. drugbank.comnih.gov | Potential for reduced levodopa efficacy. |

| Amantadine | Amantadine | Possible synergistic dopaminergic effects. drugs.com | Potential for enhanced therapeutic effect and increased CNS side effects. drugs.com |

| Amino Acids | From high-protein diet | Competition for active transport systems in the gut and blood-brain barrier. drugs.com | Reduced absorption and efficacy of levodopa. ebsco.comdrugs.com |

Analytical Chemistry Methodologies for Carbidopa Levodopa Mixture

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of Carbidopa-Levodopa mixtures. Its high resolving power allows for the physical separation of the analytes from each other and from potential interfering substances present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the simultaneous estimation of Levodopa (B1675098) and Carbidopa (B1219). jocpr.com These methods typically utilize a C18 column and an aqueous mobile phase, often containing a buffer at a low pH to ensure the compounds are in a suitable ionic state for retention and separation. dntb.gov.uadergipark.org.tr

A variety of detection modes can be coupled with HPLC for the quantification of these compounds.

UV Detection: Ultraviolet (UV) detection is the most common, with monitoring typically performed at a wavelength of 280 nm, where both compounds exhibit reasonable absorbance. nih.govijpsr.comnih.gov This wavelength provides a good balance of sensitivity for both analytes. dergipark.org.tr

Electrochemical Detection (ECD): For analyses requiring higher sensitivity, such as quantifying low concentrations in biological matrices like plasma, electrochemical detection is utilized. This technique offers enhanced selectivity and lower detection limits compared to UV detection. nih.gov

Tandem Mass Spectrometry (MS/MS): LC-MS/MS methods provide the highest level of selectivity and sensitivity, making them ideal for bioanalytical applications. These methods can quantify Levodopa and Carbidopa in human plasma with high precision and accuracy, often using techniques like electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. mdpi.comscielo.br

The selection of the detection mode depends on the specific requirements of the analysis, such as the concentration levels of the analytes and the complexity of the sample matrix.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) - Levodopa | Retention Time (min) - Carbidopa | Reference |

|---|---|---|---|---|---|---|

| Ace C18 (250 x 4.6 mm, 5 µm) | 50 mM KH2PO4 (pH 2.3) | 1.2 | UV at 280 nm | 2.939 | 5.018 | dntb.gov.uadergipark.org.tr |

| Phenomenex C18 (250 x 4.6mm, 5 µm) | 0.05% o-phosphoric acid: acetonitrile (B52724) (96:4 v/v) | 1.0 | UV at 220 nm | 4.2 | 7.4 | jocpr.com |

| Luna-C18 (250 × 4.6 mm, 5 µm) | Gradient: A) 30 mM potassium phosphate (B84403) and acetonitrile (95:5) with 35 mM tetrabutylammonium (B224687) hydrogen sulphate B) 30 mM potassium phosphate and acetonitrile (50:50) | 1.0 | UV at 280 nm | 3.05 | 3.64 | nih.gov |

| LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm) | Gradient Elution | 1.5 | UV at 280 and 210 nm | N/A | N/A | nih.gov |

Method Development for Simultaneous Quantification in Complex Matrices

The simultaneous quantification of Carbidopa and Levodopa in complex matrices such as plasma, urine, and dissolution media requires robust and specific analytical methods. nih.gov Method development focuses on achieving adequate separation from endogenous components, excipients, or other co-administered drugs without interference. nih.govnih.gov

Key considerations in method development include:

Sample Preparation: For biological fluids, protein precipitation is a common initial step to remove macromolecules that could interfere with the analysis or damage the HPLC column. nih.govscielo.br For urine samples, alumina (B75360) adsorption followed by desorption can be used to concentrate the analytes. nih.gov

Chromatographic Conditions: Optimization of the mobile phase composition (including pH and organic modifier content), column type, and temperature is crucial to achieve the desired resolution and run time. nih.gov Gradient elution may be employed to effectively separate the analytes from matrix components and other drugs, such as Entacapone (B1671355). ijpsr.comnih.govlongdom.org

Specificity and Selectivity: The method must be able to unequivocally assess the analytes in the presence of components that are expected to be present. This is particularly important for stability-indicating methods, which must separate the active compounds from their degradation products.

Successful development results in methods that can be applied to diverse applications, from in vitro drug release screening in biorelevant media to pharmacokinetic and bioavailability studies in humans. nih.govnih.gov

Spectroscopic Approaches for Compound Determination

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatography for the analysis of Carbidopa-Levodopa mixtures. However, a significant challenge is the substantial overlap of their absorption spectra, which complicates direct simultaneous determination. ijcce.ac.irlew.roresearchgate.net To overcome this, advanced mathematical techniques are applied to the spectral data.

Derivative Spectrophotometry for Overlapping Spectra Resolution

Derivative spectrophotometry is a powerful technique used to resolve overlapping spectral bands and eliminate matrix interference. By calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength, subtle spectral features are enhanced, allowing for the quantification of individual components in a mixture. ijcce.ac.irresearchgate.net

For the Carbidopa-Levodopa mixture, the zero-order spectra show significant overlap, making them unsuitable for direct analysis. ijcce.ac.ir However, by transforming the zero-order spectrum into its derivative, zero-crossing points are generated for one component, at which the other component may exhibit a measurable signal. This allows for the selective determination of each drug. ijcce.ac.irijcce.ac.ir For instance, the first derivative spectra have been successfully used for the simultaneous determination of Levodopa and Carbidopa by measuring the signal at specific wavelengths where interference is negligible. researchgate.netkoreascience.kr

| Compound | Linearity Range (µg/mL) | Wavelength (nm) for Quantification | Derivative Order | Reference |

|---|---|---|---|---|

| Levodopa | 3 - 30 mg/L | 350 | First | researchgate.netkoreascience.kr |

| Carbidopa | 3 - 80 mg/L | 305 | First | researchgate.netkoreascience.kr |

| Levodopa | 1 - 5 µg/mL | N/A | Second/Third | ijcce.ac.irijcce.ac.ir |

| Carbidopa | 0.25 - 1.7 µg/mL | N/A | Second/Third | ijcce.ac.irijcce.ac.ir |

Multivariate Calibration Techniques (e.g., Mean Centering of Ratio Spectra, H-Point Standard Addition)

Multivariate calibration methods are chemometric techniques that use data from multiple wavelengths to determine the concentrations of components in a mixture, effectively resolving spectral overlap. lew.ro

Mean Centering of Ratio Spectra: This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components. nih.gov The resulting ratio spectrum is then mean-centered. The concentration of the other component is proportional to the amplitude of the mean-centered ratio spectrum at a selected wavelength. The technique has been successfully applied to the simultaneous determination of Carbidopa and Levodopa in pharmaceutical formulations. nih.govthaiscience.info

H-Point Standard Addition Method (HPSAM): HPSAM is a graphical method that can correct for errors arising from matrix effects and the presence of interfering species. The method is based on the difference in the reaction rates of the analytes with a specific reagent. nih.gov For the this compound, the method has been applied based on the difference in the rate of their oxidation with a Cu(II)-neocuproine system. By monitoring the absorbance of the resulting complex at two selected times, the concentrations of both drugs can be determined simultaneously. nih.gov

Other multivariate techniques, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), have also been successfully used for the simultaneous spectrophotometric and voltammetric determination of Carbidopa and Levodopa, offering robust and accurate quantification without prior separation steps. lew.rolawdata.com.twnih.gov

Method Validation Principles in Pharmaceutical Analysis

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For the analysis of Carbidopa-Levodopa mixtures, method validation is performed according to guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH). jocpr.comnih.gov The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For HPLC methods, linearity for Levodopa and Carbidopa is typically established over a range such as 20-100 µg/mL and 10-50 µg/mL, respectively, with correlation coefficients (r²) greater than 0.999. jocpr.comnih.gov

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a placebo matrix with known amounts of the analytes. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). It provides an indication of its reliability during normal usage. ijpsr.com

All analytical methods developed for the quantification of the this compound must undergo this rigorous validation process to ensure the generation of reliable and accurate data for quality control and regulatory submission. researchgate.net

Assessment of Linearity, Accuracy, and Precision

The validation of an analytical method for the this compound fundamentally involves establishing its linearity, accuracy, and precision. These parameters ensure that the measurements are reliable and directly proportional to the concentration of the analytes.

Linearity demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution. The linearity is expressed by the correlation coefficient (R²), which should ideally be close to 1. For the analysis of Levodopa and Carbidopa, various studies have established linear relationships across different concentration ranges. For instance, one HPLC-UV method demonstrated linearity in the concentration range of 25-125 µg/mL for Levodopa and 6.25-31.25 µg/mL for Carbidopa, with R² values greater than 0.999 for both compounds dergipark.org.tr. Another study reported a linear range of 20-100 µg/mL for Levodopa and 10-50 µg/mL for Carbidopa, with correlation coefficients of 0.9999 and 0.9998, respectively jocpr.com.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug (standard) is added to a placebo or sample formulation and then analyzed. The percentage of the drug recovered is calculated. For the this compound, accuracy is typically assessed at multiple concentration levels (e.g., 80%, 100%, and 120%). Studies have shown high accuracy, with mean recovery percentages often falling between 98% and 102% researchgate.net. For example, one validation study reported mean recoveries of 99.75% for Levodopa and 99.55% for Carbidopa dergipark.org.tr. Another found recovery to be in the range of 99.13-101.23% for Levodopa and 99.52-101.46% for Carbidopa jocpr.com.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability assesses the precision over a short interval with the same analyst and equipment, while intermediate precision assesses variations within the same laboratory, such as on different days or with different analysts. For Carbidopa-Levodopa assays, the %RSD for precision studies is generally required to be less than 2.0%. One study showed that the %RSD for repeatability and intermediate precision was less than 0.62% dergipark.org.tr.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|

| Levodopa | 25 - 125 | > 0.999 | 99.75% | dergipark.org.tr |

| Carbidopa | 6.25 - 31.25 | > 0.999 | 99.55% | dergipark.org.tr |

| Levodopa | 20 - 100 | 0.997 | 99.13% - 101.23% | jocpr.com |

| Carbidopa | 10 - 50 | 0.995 | 99.52% - 101.46% | jocpr.com |

| Levodopa | 32 - 320 | 0.9999 | 100.33% | thepharmajournal.com |

| Carbidopa | 8 - 80 | 0.9999 | 99.79% | thepharmajournal.com |

Determination of Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in analytical method validation, defining the sensitivity of the method.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. It is the point at which the signal is distinguishable from the background noise.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a practical limit for routine quantitative measurements.

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. The ICH guidelines suggest formulas such as LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the intercept of the regression line and S is the slope of the calibration curve.

For the this compound, various analytical methods have reported different LOD and LOQ values, which depend on the specific instrumentation and method parameters used. For instance, an HPLC-UV method determined the LOD and LOQ values to be 0.70 µg/mL and 2.13 µg/mL for Levodopa, and 1.31 µg/mL and 3.96 µg/mL for Carbidopa, respectively dergipark.org.tr. Another RP-HPLC method found the LOD for Levodopa and Carbidopa to be 0.217 µg/mL and 0.095 µg/mL, while the LOQ was 0.657 µg/mL and 0.289 µg/mL, respectively jocpr.com. These values indicate that the methods are sensitive enough for routine quality control analysis of pharmaceutical dosage forms jocpr.com.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Analytical Method | Source |

|---|---|---|---|---|

| Levodopa | 0.70 | 2.13 | HPLC-UV | dergipark.org.tr |

| Carbidopa | 1.31 | 3.96 | HPLC-UV | dergipark.org.tr |

| Levodopa | 0.217 | 0.657 | RP-HPLC | jocpr.com |

| Carbidopa | 0.095 | 0.289 | RP-HPLC | jocpr.com |

| Levodopa | 2.10 | 6.35 | RP-HPLC | thepharmajournal.com |

| Carbidopa | 1.34 | 4.05 | RP-HPLC | thepharmajournal.com |

| Levodopa | 0.2 | 0.5 | RP-HPLC | researchgate.net |

| Carbidopa | 0.8 | 2.4 | RP-HPLC | researchgate.net |

Evaluation of Robustness and Ruggedness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. To evaluate the robustness of an HPLC method for Carbidopa and Levodopa, critical parameters are intentionally varied. These parameters may include the flow rate of the mobile phase (e.g., ± 0.1 mL/min), the column temperature (e.g., ± 5°C), the pH of the mobile phase buffer (e.g., ± 0.2 units), and the composition of the mobile phase (e.g., ± 2% variation in organic solvent) ualberta.ca. The method is considered robust if the results, such as retention time, peak area, and resolution, remain within acceptable limits (%RSD < 2%) despite these minor changes researchgate.net.